molecular formula C3H2Cl2O B12658151 2-Propenal, 2,3-dichloro-, (Z)- CAS No. 6695-22-3

2-Propenal, 2,3-dichloro-, (Z)-

Cat. No.: B12658151
CAS No.: 6695-22-3
M. Wt: 124.95 g/mol
InChI Key: GRJXQFMIWNSCPF-IWQZZHSRSA-N
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Description

(Z)-2,3-Dichloroacrolein is an organic compound with the molecular formula C3H2Cl2O It is a chlorinated derivative of acrolein, characterized by the presence of two chlorine atoms attached to the carbon-carbon double bond in the (Z)-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2,3-Dichloroacrolein typically involves the chlorination of acrolein. One common method is the addition of chlorine gas to acrolein under controlled conditions. The reaction is carried out in an inert solvent, such as carbon tetrachloride, at low temperatures to ensure the selective formation of the (Z)-isomer. The reaction can be represented as follows:

CH2=CHCHO+Cl2CHCl=CClCHO\text{CH}_2=\text{CHCHO} + \text{Cl}_2 \rightarrow \text{CHCl}=\text{CClCHO} CH2​=CHCHO+Cl2​→CHCl=CClCHO

Industrial Production Methods

Industrial production of (Z)-2,3-Dichloroacrolein may involve similar chlorination processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity (Z)-2,3-Dichloroacrolein suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-2,3-Dichloroacrolein undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to less chlorinated or dechlorinated compounds.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can replace chlorine atoms under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Less chlorinated acrolein derivatives.

    Substitution: Compounds with new functional groups replacing chlorine atoms.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2,3-Dichloroacrolein is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of more complex molecules.

Biology and Medicine

Research in biology and medicine explores the potential of (Z)-2,3-Dichloroacrolein as a precursor for bioactive compounds. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a subject of interest for drug development.

Industry

In the industrial sector, (Z)-2,3-Dichloroacrolein is used in the production of specialty chemicals, agrochemicals, and polymers. Its unique chemical properties enable the development of materials with specific characteristics.

Mechanism of Action

The mechanism of action of (Z)-2,3-Dichloroacrolein involves its interaction with various molecular targets. The presence of chlorine atoms and the carbon-carbon double bond contribute to its reactivity. It can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Acrolein: The parent compound without chlorine atoms.

    2,3-Dichloropropanal: A similar compound with a different arrangement of chlorine atoms.

    2,3-Dichloropropene: Another chlorinated derivative with a different double bond configuration.

Uniqueness

(Z)-2,3-Dichloroacrolein is unique due to its specific (Z)-configuration and the presence of two chlorine atoms. This configuration imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds. Its ability to undergo selective reactions and form specific derivatives makes it valuable for targeted applications in various fields.

Properties

CAS No.

6695-22-3

Molecular Formula

C3H2Cl2O

Molecular Weight

124.95 g/mol

IUPAC Name

(Z)-2,3-dichloroprop-2-enal

InChI

InChI=1S/C3H2Cl2O/c4-1-3(5)2-6/h1-2H/b3-1-

InChI Key

GRJXQFMIWNSCPF-IWQZZHSRSA-N

Isomeric SMILES

C(=C(/C=O)\Cl)\Cl

Canonical SMILES

C(=C(C=O)Cl)Cl

Origin of Product

United States

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